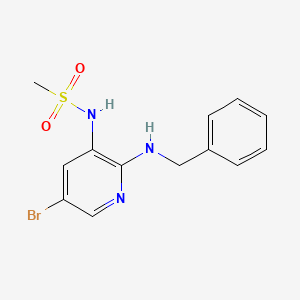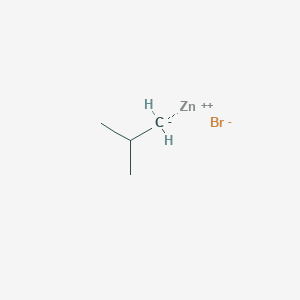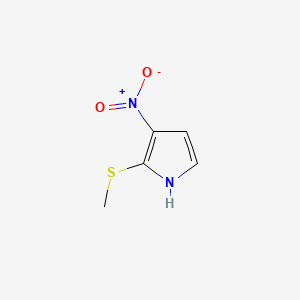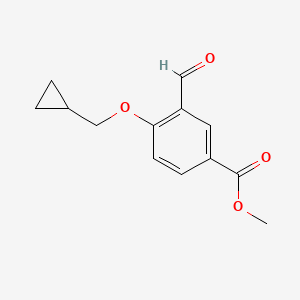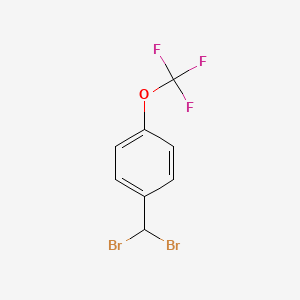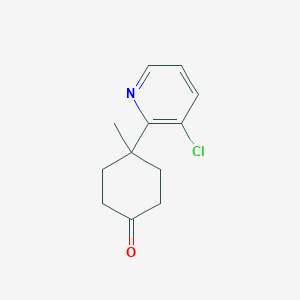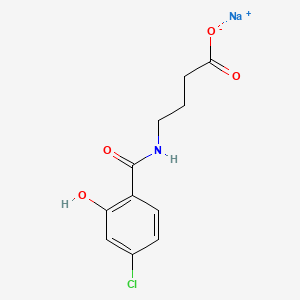
Salclobuzate sodium
描述
盐酸克罗布扎特钠是一种化学化合物,其分子式为 C11H11ClNNaO4。 它被开发为一种口服吸收促进剂,旨在促进难渗透物质穿过肠道屏障的吸收 .
准备方法
盐酸克罗布扎特钠的合成涉及在氢氧化钠存在下,将 4-氯-2-羟基苯甲酸与 4-氨基丁酸反应。 该反应通常在受控温度和 pH 条件下进行,以确保形成所需产物 . 工业生产方法可能涉及大规模分批反应,并采用严格的质量控制措施来确保化合物的纯度和一致性。
化学反应分析
盐酸克罗布扎特钠会发生各种化学反应,包括:
氧化: 此反应涉及添加氧或去除氢。常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 此反应涉及添加氢或去除氧。常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 此反应涉及用另一个官能团取代一个官能团。常见的试剂包括卤素和亲核试剂。
科学研究应用
盐酸克罗布扎特钠主要因其作为口服吸收促进剂的作用而被研究。 它已被用于增强各种药物(包括口服胰岛素)的生物利用度,方法是促进它们穿过肠道屏障的运输 .
作用机制
盐酸克罗布扎特钠的作用机制与其与肠上皮细胞相互作用的能力有关,从而增加了肠道屏障的通透性。 这种相互作用促进了难渗透物质穿过肠道的运输,增强了它们吸收到血液中的吸收 . 该过程涉及的分子靶点和途径仍在研究中,但据信盐酸克罗布扎特钠可能会调节紧密连接和其他细胞结构以实现其作用 .
相似化合物的比较
盐酸克罗布扎特钠可以与其他吸收促进剂(如癸酸钠和月桂酸钠)进行比较。 虽然所有这些化合物都旨在增强药物的吸收,但盐酸克罗布扎特钠在其特定的化学结构和作用机制方面是独特的 . 例如,癸酸钠和月桂酸钠主要通过破坏肠上皮细胞的脂质双层来发挥作用,而盐酸克罗布扎特钠可能对紧密连接有更针对性的影响 .
类似化合物
- 癸酸钠
- 月桂酸钠
- 脱氧胆酸钠
属性
CAS 编号 |
387825-07-2 |
|---|---|
分子式 |
C11H11ClNNaO4 |
分子量 |
279.65 g/mol |
IUPAC 名称 |
sodium;4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate |
InChI |
InChI=1S/C11H12ClNO4.Na/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16;/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16);/q;+1/p-1 |
InChI 键 |
UQFYDAAKCZKDHS-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)[O-].[Na+] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine](/img/structure/B8473632.png)
![1,2,6,7-tetrahydro-3H,5H-benzo[ij]-quinolizine-3,5-dione](/img/structure/B8473640.png)
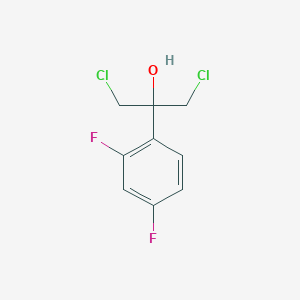
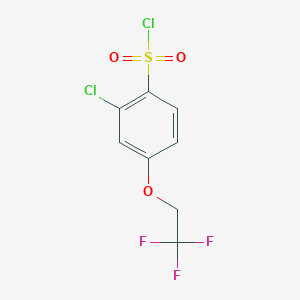
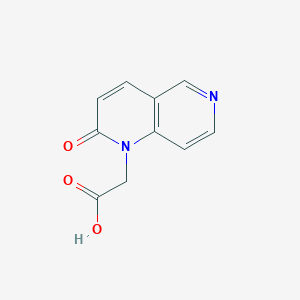
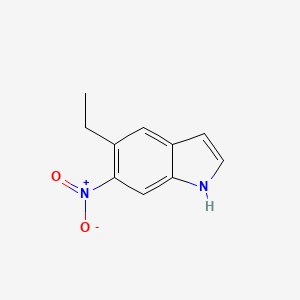
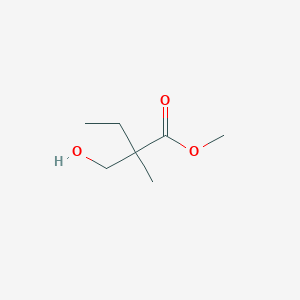
![Tert-butyl 4-[3-(pyridin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B8473678.png)
